Chonglou saponin I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chonglou saponin I involves several steps, including the extraction of the saponin from the rhizomes of Paris polyphylla. The extraction process typically employs solvents such as methanol or ethanol. The crude extract is then purified using techniques like high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. Advanced techniques such as high-performance countercurrent chromatography (HPCCC) and ionic liquid-based extraction are employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Chonglou saponin I undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Acidic or basic catalysts depending on the desired product
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in cell signaling and apoptosis.
Medicine: Exhibits anti-cancer, anti-inflammatory, and anti-angiogenic properties. .
Industry: Utilized in the development of pharmaceuticals and natural health products
Mechanism of Action
Comparison with Similar Compounds
- Polyphyllin II
- Polyphyllin VI
- Polyphyllin VII
- Dioscin
- Progenin III
Comparison: Chonglou saponin I is unique due to its potent anti-cancer and anti-angiogenic properties. While similar compounds like Polyphyllin II and Polyphyllin VII also exhibit anti-cancer activities, this compound has shown higher efficacy in drug-resistant cancer models .
Properties
Molecular Formula |
C44H70O16 |
---|---|
Molecular Weight |
855.0 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(5'R,6R,7S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-35(51)33(49)31(47)21(3)55-40)36(52)37(29(16-45)57-41)58-39-34(50)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24?,25?,26?,27+,28?,29-,30?,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1 |
InChI Key |
HSOMTBUZSIVDQK-SXIAEAMASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.